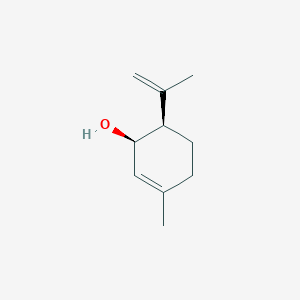

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-

Description

Properties

CAS No. |

4017-76-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |

InChI Key |

OLAKPNFIICOONC-NXEZZACHSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@H](CC1)C(=C)C)O |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through various synthetic routes. One common method involves the use of 5-Methyl-4-hexenoic acid methyl ester as a starting material . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Chemistry

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as oxidation and reduction processes:

- Oxidation : Converts to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

- Reduction : Can be transformed into saturated alcohols using hydrogen gas in the presence of catalysts .

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains.

- Antioxidant Activity : The compound exhibits properties that may help in scavenging free radicals and reducing oxidative stress .

Medicine

The compound is being investigated for its therapeutic effects:

- Anti-inflammatory Effects : Research indicates possible applications in treating inflammatory conditions.

- Analgesic Properties : It shows promise as a pain-relieving agent, making it a candidate for pharmaceutical formulations .

Fragrance and Flavor Industry

Due to its pleasant aroma, 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- is widely used in the fragrance and flavor industry. It is incorporated into perfumes and food flavorings to enhance sensory experiences .

Case Study 1: Antimicrobial Application

A study conducted on the antimicrobial properties of 2-Cyclohexen-1-ol demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential use as a natural preservative in food products.

Case Study 2: Therapeutic Research

In a clinical trial assessing the anti-inflammatory effects of the compound, participants who received formulations containing it reported reduced pain levels compared to those receiving a placebo. This supports further exploration into its use in pain management therapies.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity and interaction with other molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-ol

- CAS Registry Number : 16721-39-4

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Stereochemistry: The compound features a bicyclic cyclohexenol backbone with methyl and methylethenyl substituents at positions 3 and 6, respectively, in the (1R,6R) configuration .

Structural Features :

- The cyclohexenol core introduces rigidity, while the methylethenyl group enhances hydrophobicity. The stereochemistry at positions 1 and 6 influences spatial interactions, critical for biological activity .

Comparison with Structural Analogs

Structural and Stereochemical Comparisons

Table 1: Key Structural Differences

Key Observations :

Substituent Effects: The methylethenyl group in the target compound vs. the isopropyl group in Analog 2 alters steric bulk and electron distribution, impacting solubility and receptor interactions . Cannabidiolic Acid CRM (Analog 3) has a larger aromatic system, enhancing binding to non-CB1/CB2 receptors compared to simpler cyclohexenols .

Stereochemical Influence :

Physicochemical and Pharmacological Comparisons

Table 2: Physical and Functional Properties

Research Findings :

- Antiarrhythmic Potential: Cyclohexenol derivatives with similar substituents (e.g., methoxy groups) exhibit electrographic and antiarrhythmic activity in vitro, suggesting possible applications for the target compound .

- Receptor Selectivity : Analog 4 (O-1821) demonstrates that stereochemistry and substituent placement can decouple receptor binding (e.g., CB1/CB2 vs. endothelial receptors), a trait that may extend to the target compound .

Biological Activity

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-, also known as isopiperitenol, is a monoterpenoid compound with a molecular formula of CHO and a molecular weight of approximately 152.236 g/mol. This compound is part of the larger family of terpenes, which are known for their diverse biological activities and potential therapeutic applications.

- CAS Number : 4017-76-9

- Molecular Formula : CHO

- Molecular Weight : 152.236 g/mol

- Synonyms : (-)-cis-Isopiperitenol, R64U4RZ8JG

Biological Activity Overview

The biological activities of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- have been explored in various studies, revealing its potential in areas such as anti-inflammatory effects, antimicrobial properties, and metabolic regulation.

Antidiabetic Potential

Recent research has highlighted the antidiabetic effects of monoterpenoids, including isopiperitenol. A study indicated that certain monoterpenes can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Specifically, compounds like citral and linalool have shown significant reductions in postprandial glucose levels and improved lipid profiles in diabetic rats .

Table 1: Summary of Antidiabetic Effects of Monoterpenes

Anti-inflammatory Effects

Isopiperitenol has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of isopiperitenol against various pathogens. For instance, it has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Case Studies

- Antidiabetic Study : In a controlled experiment involving diabetic rats treated with isopiperitenol, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The study concluded that isopiperitenol could be a promising candidate for managing diabetes due to its insulin-sensitizing effects .

- Anti-inflammatory Research : A study focused on the effects of isopiperitenol on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Q1. What are the recommended spectroscopic methods for structural elucidation of (1R,6R)-configured cyclohexenol derivatives?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry. For example, - and -NMR can distinguish between diastereomers by analyzing coupling constants and chemical shifts of methyl and ethenyl groups. Additionally, NOESY experiments help confirm spatial proximity of substituents in the cyclohexenol ring . Infrared (IR) spectroscopy identifies hydroxyl and carbonyl functional groups, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. Q2. How can synthetic routes for (1R,6R)-configured terpenoid alcohols be optimized to improve yield?

A2: Catalytic hydrogenation and enantioselective epoxidation are key steps. For example, tin(II) chloride in methanol selectively reduces α,β-unsaturated ketones to alcohols with retained stereochemistry . Reaction conditions (e.g., temperature, solvent polarity) must be controlled to minimize racemization. Column chromatography or preparative HPLC is recommended for purification .

Advanced Research Questions

Q. Q3. How do computational methods resolve contradictions in stereochemical assignments for bicyclic terpenoids?

A3: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values, which are compared with experimental data to validate configurations. For instance, discrepancies in -NMR coupling constants (e.g., vs. ) can arise from solvent effects or conformational flexibility. DFT-optimized molecular geometries resolve these ambiguities .

Q. Q4. What experimental strategies mitigate challenges in isolating enantiopure (1R,6R)-isomers from complex mixtures?

A4: Chiral stationary phase (CSP) chromatography using cellulose- or amylose-based columns achieves baseline separation. For example, a hexane/isopropanol (95:5) mobile phase resolves carveol diastereomers with >98% enantiomeric excess . Kinetic resolution via lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation .

Q. Q5. How can thermodynamic properties (e.g., heat capacity, vapor pressure) inform reaction design for volatile terpenoids?

A5: Joback’s group contribution method estimates gas-phase heat capacity () and entropy () for process optimization. For (1R,6R)-configured derivatives, at 740.68 K predicts stability under distillation conditions . Differential Scanning Calorimetry (DSC) measures melting points and decomposition temperatures to guide storage protocols .

Data Analysis and Contradictions

Q. Q6. How should researchers address conflicting reports on the biological activity of carveol derivatives?

A6: Discrepancies in antimicrobial or anti-inflammatory assays often stem from impurities or stereochemical variability. For example, trans-carveol (FEMA 2247) shows higher activity against Gram-positive bacteria than cis-isomers due to enhanced membrane permeability . Validate purity via GC-MS (>95%) and standardize assay conditions (e.g., broth microdilution for MIC values) .

Q. Q7. What analytical techniques validate the absence of byproducts in Grignard-based syntheses of cyclohexenols?

A7: GC-MS with a polar capillary column (e.g., DB-WAX) detects trace aldehydes or ketones. Headspace sampling identifies volatile byproducts like limonene. Quantitative -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) calculates reaction conversion and selectivity .

Methodological Best Practices

Q. Q8. What safety protocols are critical when handling α,β-unsaturated cyclohexenol derivatives?

A8: Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure. Avoid incompatible reagents (e.g., strong oxidizers) to prevent exothermic decomposition. Store at ≤4°C under nitrogen to inhibit autoxidation .

Q. Q9. How can researchers leverage X-ray crystallography to confirm absolute configurations?

A9: Co-crystallization with heavy atoms (e.g., bromine) enhances diffraction quality. For (1R,6R)-configured derivatives, Flack parameters (<0.1) validate enantiopurity. Crystallographic data (CCDC deposition) should include temperature-dependent refinement to account for thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.